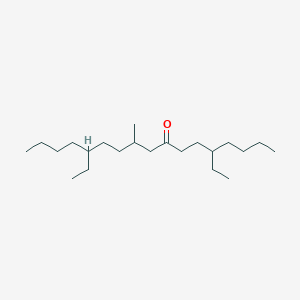
5,13-Diethyl-10-methylheptadecan-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,13-Diethyl-10-methylheptadecan-8-one is a chemical compound with the molecular formula C22H44O It is an aliphatic ketone characterized by its long carbon chain and the presence of ethyl and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Diethyl-10-methylheptadecan-8-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as long-chain alkanes or alkenes.
Functional Group Introduction:
Ketone Formation: The formation of the ketone functional group is accomplished through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
5,13-Diethyl-10-methylheptadecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5,13-Diethyl-10-methylheptadecan-8-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 5,13-Diethyl-10-methylheptadecan-8-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The long carbon chain and substituents may also affect the compound’s solubility and distribution within biological systems.
相似化合物的比较
Similar Compounds
5,13-Diethyl-10-methyl-10-heptadecen-8-one: A similar compound with a double bond in the carbon chain.
5,13-Diethyl-10-methylheptadecan-8-ol: The corresponding alcohol derivative.
5,13-Diethyl-10-methylheptadecanoic acid: The carboxylic acid derivative.
Uniqueness
5,13-Diethyl-10-methylheptadecan-8-one is unique due to its specific combination of ethyl and methyl substituents and the presence of a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
138509-50-9 |
|---|---|
分子式 |
C22H44O |
分子量 |
324.6 g/mol |
IUPAC 名称 |
5,13-diethyl-10-methylheptadecan-8-one |
InChI |
InChI=1S/C22H44O/c1-6-10-12-20(8-3)15-14-19(5)18-22(23)17-16-21(9-4)13-11-7-2/h19-21H,6-18H2,1-5H3 |
InChI 键 |
RIYFRMBYZKXNHM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CCC(C)CC(=O)CCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


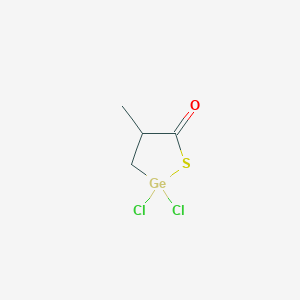
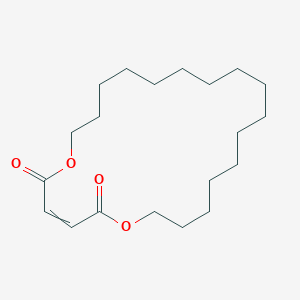
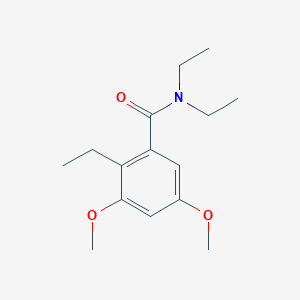
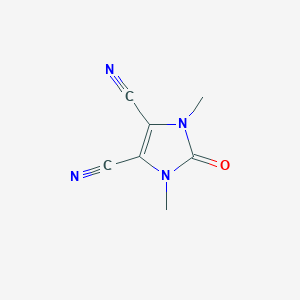
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
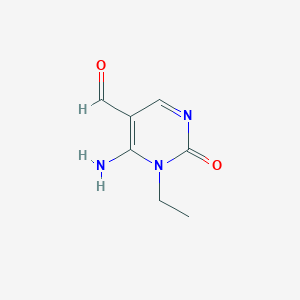
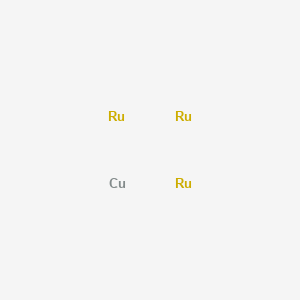
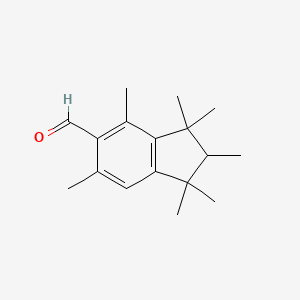
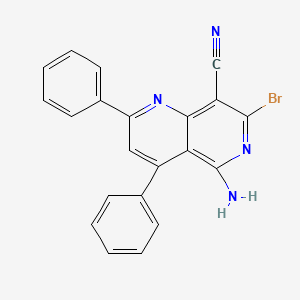
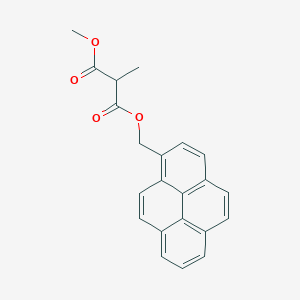
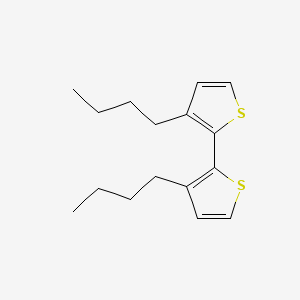
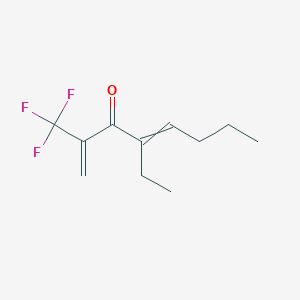
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

